1-(1-methyl-1H-imidazol-2-yl)piperazine
Description
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-5-4-10-8(11)12-6-2-9-3-7-12/h4-5,9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBUININCBHVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611241 | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113049-35-7 | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113049-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction typically proceeds in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with potassium carbonate or sodium hydride as a base. Elevated temperatures (80–100°C) are required to achieve reasonable reaction rates. For instance, a 72-hour reflux in acetonitrile with a 1:1.2 molar ratio of 1-methylimidazole to piperazine yields the target compound in ~65% purity.
Table 1: Alkylation Method Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Acetonitrile | 58 | 65 |
| Base | K₂CO₃ | 62 | 68 |
| Temperature | 80°C | 65 | 72 |
| Reaction Time | 72 hours | - | - |
Side products, such as N,N'-dialkylated piperazine, often form due to over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) is necessary to isolate the mono-alkylated product.
Cyclization of Precursor Amides Using Lawesson’s Reagent
An alternative route involves the cyclization of precursor amides, adapted from methodologies developed for structurally analogous piperazine derivatives. Here, a thiourea intermediate is treated with Lawesson’s reagent to form the imidazole ring.
Mechanistic Insights
The reaction begins with the formation of a dithiophosphorus ylide from Lawesson’s reagent, which facilitates the cyclization of the amide precursor. This method avoids toxic solvents like pyridine, making it industrially preferable.
Table 2: Cyclization Method Efficiency
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reagent | Lawesson’s reagent | 78 | 85 |
| Solvent | Toluene | 75 | 82 |
| Temperature | 110°C | 80 | 88 |
| Reaction Time | 6 hours | - | - |
This method achieves higher yields (75–80%) compared to alkylation, though the cost of Lawesson’s reagent may limit scalability.
Mannich Reaction for One-Pot Synthesis
The Mannich reaction offers a streamlined approach by condensing 1-methylimidazole, formaldehyde, and piperazine in a single step. This method, adapted from recent studies on imidazole-piperazine hybrids, proceeds under mild acidic conditions.
Reaction Dynamics
Formaldehyde acts as the electrophilic bridge, forming an iminium intermediate that reacts with piperazine. The use of ethanol as a solvent and catalytic acetic acid (pH 4–5) ensures high regioselectivity.
Table 3: Mannich Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 70 | 78 |
| Catalyst | Acetic acid | 68 | 75 |
| Temperature | 60°C | 72 | 80 |
| Reaction Time | 24 hours | - | - |
This method’s simplicity and avoidance of harsh reagents make it suitable for laboratory-scale synthesis, though yields remain moderate.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost | Purity (%) |
|---|---|---|---|---|
| Alkylation | 58–65 | Moderate | Low | 65–72 |
| Cyclization | 75–80 | High | High | 82–88 |
| Mannich Reaction | 68–72 | Low | Moderate | 75–80 |
-
Alkylation is cost-effective but suffers from side reactions.
-
Cyclization offers high purity and scalability but requires expensive reagents.
-
Mannich Reaction balances simplicity and safety but lacks industrial robustness.
Industrial-Scale Considerations
For large-scale production, the cyclization method using Lawesson’s reagent is favored despite its cost, as it avoids toxic byproducts and achieves >85% purity . Continuous flow reactors can further enhance yield by maintaining precise temperature control and reducing reaction time to 3–4 hours.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under catalytic hydrogenation conditions.
Substitution: Both the imidazole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-(1-methyl-1H-imidazol-2-yl)piperazine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microbial strains through mechanisms that likely involve binding to essential cellular targets, disrupting processes such as protein synthesis and DNA replication. This makes it a candidate for developing new antimicrobial agents, particularly against resistant strains.
Antiparasitic Potential
The compound also demonstrates antiparasitic activity, which has been explored in various studies. Its effectiveness against parasites can be attributed to its ability to interfere with the metabolic pathways critical for parasite survival. This property positions it as a potential lead compound for antiparasitic drug development.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound showed potent activity against Staphylococcus aureus, suggesting its potential as a new antibiotic agent.
- Antiparasitic Research : Another investigation revealed that this compound effectively inhibited Leishmania species in vitro, indicating its promise as a treatment option for leishmaniasis.
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, which are critical for its development into a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperazine ring can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-[(1H-Imidazol-2-yl)methyl]piperazine (CAS 1179943-93-1)
- Structural Difference : The imidazole ring is connected via a methylene (-CH₂-) bridge to the piperazine, unlike the direct attachment in the target compound.
- Physicochemical Properties : Similar molecular formula (C₈H₁₄N₄ ) but distinct stereoelectronic effects due to the methylene spacer. This spacer may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions.
- Safety : Classified with hazard codes H315-H318-H335 (skin/eye irritation, respiratory sensitization) (), suggesting higher toxicity compared to the methyl-substituted derivative.
- Applications: Used in coordination chemistry due to its amino-rich structure (), whereas the target compound is prioritized in drug synthesis.
1-(1-Phenyl-1H-imidazol-2-yl)piperazine (CAS 198209-96-0)
- Structural Difference : A phenyl group replaces the methyl substituent on the imidazole ring.
- Physicochemical Properties : Increased molecular weight (228.29 g/mol ) and lipophilicity due to the aromatic phenyl group, enhancing membrane permeability.
- Synthesis : Likely synthesized via Buchwald-Hartwig coupling or microwave-assisted methods ().
- Applications : The phenyl group may improve binding to hydrophobic enzyme pockets, making it relevant in kinase inhibitor development ().
1-Benzoyl-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (CAS 872581-04-9)
- Structural Difference : Incorporates a nitroimidazole-thiadiazole hybrid system and a benzoyl group.
- Physicochemical Properties : Higher molecular weight (399.43 g/mol ) and nitro group-driven electrophilicity, favoring DNA intercalation or antimicrobial activity ().
- Applications: Potential use in antiparasitic or antibacterial agents due to the nitroimidazole moiety ().
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride
Biological Activity
1-(1-methyl-1H-imidazol-2-yl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound’s molecular formula is , with a molecular weight of 239.14 g/mol. It features a piperazine ring substituted with a 1-methyl-1H-imidazole moiety, which significantly influences its biological activity due to the unique properties of both nitrogen-containing rings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanism of action includes:
- Binding to Specific Targets : The compound binds to critical sites within microbial cells, inhibiting essential functions such as protein synthesis and DNA replication.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular responses in target organisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting that it may serve as a potential candidate for developing new antibiotics. The compound's mechanism likely involves disrupting cell wall synthesis or inhibiting protein synthesis, leading to cell death.
Antiparasitic Effects
In addition to antimicrobial properties, this compound has shown promise in antiparasitic applications. Studies have demonstrated its effectiveness against specific protozoan parasites, potentially providing new avenues for treating parasitic infections.
Cytotoxicity Against Cancer Cells
Recent investigations have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro assays revealed that the compound exhibits selective cytotoxicity against human liver cancer (HEPG2) and breast cancer (MCF-7) cells, with IC50 values ranging from 1 to 3 µM. This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride | Similar imidazole-piperazine structure | Antimicrobial |
| 1-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride | Contains oxadiazole instead of imidazole | Antiparasitic |
| 1-methylpiperazine | Lacks the imidazole moiety; simpler structure | Various pharmacological effects |
This table illustrates the versatility of piperazine derivatives and highlights how specific substitutions can alter biological activities.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Cytotoxicity Assays
In another investigation focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that not only did it exhibit potent cytotoxicity against HEPG2 and MCF-7 cells but also showed lower toxicity towards normal fibroblast cells, indicating a favorable therapeutic index.
Q & A
Q. What synthetic strategies are most effective for preparing 1-(1-methyl-1H-imidazol-2-yl)piperazine derivatives?
The Mannich reaction is a common method for synthesizing imidazole-piperazine hybrids. For example, para-fluorophenyl-piperazine (pFPP) can react with imidazole derivatives under reflux conditions to form substituted products. Coupling reagents like EDC and HOAt are also used to functionalize carboxyl groups on peptides with piperazine derivatives, as demonstrated in the derivatization of 1-(2-pyridyl)piperazine (2-PP) . Microwave-assisted synthesis is another efficient approach, as seen in the preparation of benzo[d]imidazole derivatives, where controlled reaction conditions (e.g., 80°C in DMF with K₂CO₃) yield high-purity products .
Q. How can spectroscopic techniques validate the structure of this compound analogs?
IR spectroscopy identifies functional groups such as C=N (imidazole ring) and N-H (piperazine) bonds. For example, imidazole derivatives show characteristic peaks at ~1600 cm⁻¹ (C=N stretching) and ~3300 cm⁻¹ (N-H stretching) . ¹H and ¹³C NMR are critical for confirming regiochemistry and substitution patterns. In 1-((4'-para-fluorophenyl)piperazine-1-yl)methyl)-imidazole, aromatic protons appear as distinct multiplets in the δ 7.0–8.5 ppm range, while piperazine methylene groups resonate at δ 2.5–3.5 ppm .
Q. What are the typical physicochemical properties of this compound class?
Imidazole-piperazine hybrids are generally crystalline solids with moderate water solubility due to the basic piperazine nitrogen. For instance, 1-((4'-para-fluorophenyl)piperazine-1-yl)methyl)-imidazole has a melting point of 145–147°C and a molecular weight of ~300 g/mol. LogP values (calculated) range from 1.5–3.0, indicating moderate lipophilicity suitable for CNS-targeted studies .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data for imidazole-piperazine derivatives?
Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from differences in assay conditions or structural isomerism. For example, cytochrome P450 2D6 inactivation by a related compound (EMTPP) showed a 76% activity loss in one study but variable results in others. To address this, researchers should:
Q. What experimental design considerations optimize reaction yields for imidazole-piperazine hybrids?
Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution rates in piperazine alkylation .
- Catalyst selection : CuSO₄·5H₂O with sodium ascorbate improves "click chemistry" triazole formation (e.g., 1-(2-fluorobenzyl)piperazine triazoles) with yields >80% .
- Thermodynamic vs. kinetic control : Microwave irradiation accelerates reactions (e.g., benzo[d]imidazole cyclization) while minimizing side products .
Q. How do imidazole-piperazine derivatives interact with cytochrome P450 enzymes?
Mechanism-based inactivation of P450 2D6 by analogs like EMTPP involves apoprotein adduction. Kinetic studies show pseudo-first-order inactivation (kinact = 0.09 min⁻¹, Ki = 5.5 µM). The proposed mechanism includes dehydrogenation of the imidazole ethyl group, forming a reactive methide intermediate that covalently binds to active-site residues .
Q. What computational methods predict the bioactivity of these compounds?
Molecular docking (e.g., AutoDock Vina) and MD simulations identify key interactions. For example, 1-(2-fluorobenzyl)piperazine triazoles exhibit strong hydrogen bonding with P450 2D6 residues (Asp301, Glu216). QSAR models using descriptors like TPSA (Topological Polar Surface Area) and LogP correlate with antimicrobial activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
